Neopentylmagnesium chloride
Overview
Description
Neopentylmagnesium chloride is an organomagnesium compound with the chemical formula (CH3)3CCH2MgCl. It is a Grignard reagent commonly used in organic synthesis for carbon-carbon bond formation. This compound is typically found as a colorless liquid or crystalline solid and is highly reactive, especially with water and oxygen .
Scientific Research Applications
Neopentylmagnesium chloride has a wide range of applications in scientific research:
Organic Synthesis: Used extensively in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a catalyst in polymerization reactions.
Material Science: Used in the preparation of advanced materials with specific properties.
Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
Neopentylmagnesium chloride, also known as 2,2-dimethylpropylmagnesium chloride, is an organomagnesium compound . This compound plays a significant role in various chemical reactions, particularly in organic synthesis .
Target of Action
This compound is primarily targeted towards carbon-based compounds in organic synthesis . It acts as a Grignard reagent, a class of reagents named after the French chemist François Auguste Victor Grignard .
Mode of Action
As a Grignard reagent, this compound is highly reactive. It can form carbon-carbon bonds, making it a valuable tool in the construction of new carbon frameworks . This reagent is often used in reactions such as Grignard reactions and cross-coupling reactions .
Biochemical Pathways
The primary biochemical pathway involving this compound is the Grignard reaction . In this reaction, the Grignard reagent (this compound) reacts with a compound containing a polar bond (usually a carbonyl group) to form a new carbon-carbon bond .
Pharmacokinetics
It’s primarily used in laboratory settings for chemical reactions rather than in biological systems .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds . This allows for the synthesis of complex organic compounds from simpler precursors .
Action Environment
This compound is sensitive to air and rapidly reacts with water and oxygen . Therefore, reactions involving this compound must be carried out under an inert atmosphere (like nitrogen or argon) and with anhydrous (water-free) conditions . The compound is usually stored at low temperatures (2-8°C) to maintain its stability .
Safety and Hazards
Neopentylmagnesium chloride is classified as a dangerous substance. It has the following hazard statements: H225 - Highly flammable liquid and vapor, H261 - In contact with water releases flammable gases, H314 - Causes severe skin burns and eye damage, H335 - May cause respiratory irritation, H336 - May cause drowsiness or dizziness, and H351 - Suspected of causing cancer .
Biochemical Analysis
Biochemical Properties
Neopentylmagnesium chloride is primarily used in carbon-carbon bond-forming reactions, such as Grignard reactions and cross-coupling reactions It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions
Cellular Effects
As a Grignard reagent, it may influence cell function by participating in biochemical reactions that impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in carbon-carbon bond-forming reactions It can bind to biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
This compound may be involved in various metabolic pathways due to its role in carbon-carbon bond-forming reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentylmagnesium chloride is usually prepared by the reaction of allyl magnesium chloride with anhydrous magnesium chloride in an inert solvent. The reaction is carried out under anhydrous conditions to prevent the highly reactive magnesium compound from reacting with moisture .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and solvents to maintain anhydrous conditions. The reaction is typically conducted in a controlled environment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Neopentylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Catalysts: Often used with nickel or palladium catalysts in cross-coupling reactions.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Alkylated Products: Formed from substitution reactions with halides.
Coupled Products: Formed from cross-coupling reactions.
Comparison with Similar Compounds
Methylmagnesium Chloride: Another Grignard reagent with similar reactivity but different steric properties.
Ethylmagnesium Chloride: Similar in reactivity but with a different alkyl group.
Phenylmagnesium Bromide: A Grignard reagent with an aromatic group, offering different reactivity and selectivity.
Uniqueness: Neopentylmagnesium chloride is unique due to its bulky neopentyl group, which provides steric hindrance and affects the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in reactions where control over the steric environment is crucial .
Properties
IUPAC Name |
magnesium;2-methanidyl-2-methylpropane;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUUBJVRXLTPMT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459333 | |
Record name | Neopentylmagnesium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13132-23-5 | |
Record name | Neopentylmagnesium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the bulky neopentyl group influence the reactivity of neopentylmagnesium chloride compared to other Grignard reagents?
A1: The steric bulk of the neopentyl group significantly hinders the reactivity of this compound. This is exemplified in its reduced participation in reduction reactions. [] For instance, while some Grignard reagents readily reduce diisopropyl ketone using their beta-hydrogens, this compound, lacking such hydrogens in a suitable position, exhibits negligible reduction activity. [] This highlights the crucial role of steric factors in governing the reactivity of Grignard reagents.
Q2: Can this compound be used to synthesize complex molecules?
A2: Yes, the steric properties of this compound can be leveraged for selective synthesis. [] For example, it reacts with [ReMe(NR)3] (R = 2,6-Me2C6H3) to selectively substitute halides without affecting the imido ligands, resulting in a novel mixed-alkyl rhenium complex. [] This selectivity makes it a valuable reagent for synthesizing structurally complex organometallic compounds.
Q3: Are there any examples of this compound being used to create bulky phosphine ligands?
A3: this compound serves as a crucial starting material for synthesizing bulky phosphine ligands, prized in organometallic chemistry for their steric properties. [, ] Reacting it with phosphorus trichloride (PCl3) yields tri(neopentyl)phosphine (TNpP), a bulky ligand known for its application in metal-catalyzed cross-coupling reactions. [] Similarly, reacting this compound with di-(1,1-dimethylethyl)chlorophosphine produces bis(1,1-dimethylethyl)(2,2-dimethylpropyl)phosphine (DTBNpP). [] This further exemplifies the utility of this Grignard reagent in creating sterically demanding phosphines.
Q4: Can you provide some spectroscopic data for this compound?
A4: While this compound is usually generated in situ and used directly, the related compound tri(neopentyl)phosphine (TNpP) [], derived from this compound, exhibits a characteristic 31P NMR chemical shift at -57 ppm (C6D6). [] This data aids in characterizing the final product and indirectly infers the successful formation of the Grignard reagent.
Q5: Are there any known safety concerns regarding the handling of this compound?
A5: Like all Grignard reagents, this compound is highly reactive towards air and moisture. [, ] It's typically prepared and handled under inert conditions using anhydrous solvents and techniques. The derived phosphine ligands, like DTBNpP, can be pyrophoric in their free form, further emphasizing the need for careful handling. []
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